molecular formula C14H10BrClO2 B1290138 (5-Bromo-2-chlorophenyl)(4-methoxyphenyl)methanone CAS No. 333361-49-2

(5-Bromo-2-chlorophenyl)(4-methoxyphenyl)methanone

Cat. No.: B1290138
CAS No.: 333361-49-2
M. Wt: 325.58 g/mol
InChI Key: NIEQZZXEZYUFMQ-UHFFFAOYSA-N
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Description

(5-Bromo-2-chlorophenyl)(4-methoxyphenyl)methanone (CAS No. 333361-49-2) is a halogenated aromatic ketone featuring a bromine atom at the 5-position, a chlorine atom at the 2-position on one phenyl ring, and a methoxy group (-OCH₃) at the 4-position on the second phenyl ring. Its molecular formula is C₁₄H₁₀BrClO₂, with a molecular weight of 333.59 g/mol. The compound is synthesized via Friedel-Crafts acylation using 5-bromo-2-chlorobenzoyl chloride and 4-methoxybenzene in the presence of a Lewis acid catalyst (e.g., AlCl₃) .

Key applications include:

  • Pharmaceutical intermediate: Used in synthesizing sodium-glucose co-transporter 2 (SGLT2) inhibitors for diabetes treatment .
  • Chemical building block: Facilitates the synthesis of complex organic molecules via oxidation, reduction, and substitution reactions .

Preparation Methods

Friedel-Crafts Acylation

This method is the most common approach for synthesizing (5-Bromo-2-chlorophenyl)(4-methoxyphenyl)methanone. The process involves the following steps:

  • Starting Materials : The synthesis begins with 5-bromo-2-chlorobenzoyl chloride and 4-methoxybenzene.

  • Catalyst : A Lewis acid catalyst, such as aluminum chloride, is employed to facilitate the reaction.

  • Solvent : The reaction is carried out in an anhydrous organic solvent like dichloromethane to ensure high yield and purity.

  • Reaction Conditions : The reaction temperature is typically controlled to optimize yield, often maintained at around 75°C for several hours.

Reaction Mechanism

The mechanism involves the electrophilic attack of the acylium ion generated from 5-bromo-2-chlorobenzoyl chloride on the aromatic ring of 4-methoxybenzene, leading to the formation of the desired ketone product.

Alternative Synthesis Routes

Other synthetic routes have been explored, including:

  • Oxidative Methods : Using oxidizing agents like potassium permanganate to convert suitable precursors into this compound.

  • Reduction Reactions : The ketone can also be reduced to form alcohol derivatives using reducing agents such as sodium borohydride.

Parameter Details
Starting Material 5-bromo-2-chlorobenzoyl chloride
Coupling Partner 4-methoxybenzene
Catalyst Aluminum chloride
Solvent Dichloromethane
Temperature 75°C
Reaction Time 1–24 hours

After synthesis, purification is crucial for obtaining high-purity this compound. Common purification methods include:

  • Recrystallization : Utilizing solvents such as ethyl acetate or petroleum ether to crystallize the product.

  • Chromatography : Employing silica gel column chromatography to separate impurities from the desired compound.

For large-scale production, processes are optimized to enhance efficiency and reduce costs. Key strategies include:

  • Continuous Flow Reactors : These allow for better control over reaction parameters and scalability.

  • Solvent Recovery : Implementing techniques for solvent recovery minimizes waste and environmental impact.

The preparation of this compound primarily relies on Friedel-Crafts acylation methods, with variations in reaction conditions tailored for specific applications. The compound's significance in medicinal chemistry underscores the importance of efficient synthesis methods, which continue to evolve through research and industrial practices.

Scientific Research Applications

(5-Bromo-2-chlorophenyl)(4-methoxyphenyl)methanone has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (5-Bromo-2-chlorophenyl)(4-methoxyphenyl)methanone involves its interaction with specific molecular targets. The compound can act as an electrophile in various chemical reactions, facilitating the formation of covalent bonds with nucleophilic sites on target molecules. This interaction can modulate the activity of enzymes or receptors, leading to various biological effects.

Comparison with Similar Compounds

The structural and functional uniqueness of (5-Bromo-2-chlorophenyl)(4-methoxyphenyl)methanone is best understood through comparisons with analogs (Table 1).

Table 1: Comparative Analysis of Structural and Functional Properties

Compound Name Substituents Key Differences Reactivity/Solubility Biological Activity References
(5-Bromo-2-chlorophenyl)(4-fluorophenyl)methanone 4-F instead of 4-OCH₃ Fluorine’s electronegativity vs. methoxy’s electron-donating effect Higher electrophilicity; lower solubility in polar solvents Altered pharmacokinetics (e.g., membrane permeability)
(5-Bromo-2-chlorophenyl)(4-ethoxyphenyl)methanone 4-OCH₂CH₃ instead of 4-OCH₃ Ethoxy’s longer alkyl chain increases lipophilicity Slower nucleophilic substitution due to steric hindrance Reduced antimicrobial efficacy compared to methoxy analog
(5-Bromo-2-iodophenyl)(4-ethoxyphenyl)methanone 2-I instead of 2-Cl Iodine’s polarizability enhances halogen bonding Higher reactivity in Suzuki couplings Improved binding affinity in enzyme inhibition studies
(5-Bromo-3-chloro-2-hydroxyphenyl)(phenyl)methanone 3-Cl, 2-OH instead of 5-Br, 2-Cl Hydroxyl group enables hydrogen bonding Increased solubility in aqueous media; prone to oxidation Enhanced antioxidant activity
(5-Bromo-2-chlorophenyl)(4-(((S)-tetrahydrofuran-3-yl)oxy)phenyl)methanone Tetrahydrofuran-3-yl-oxy group Bulky substituent alters steric profile Selective reactivity in glycosylation reactions Targeted SGLT2 inhibition (empagliflozin intermediate)

Key Insights from Comparisons

Substituent Effects on Reactivity :

  • The methoxy group (-OCH₃) in the target compound enhances solubility in organic solvents (e.g., DMSO, chloroform) compared to the fluorine analog, which is more lipophilic .
  • Halogen positioning : The 5-bromo-2-chloro configuration increases electrophilicity at the carbonyl carbon, favoring nucleophilic attacks (e.g., Grignard reactions) over analogs with iodine or fluorine .

Biological Activity Modulation :

  • Methoxy vs. Ethoxy : The smaller methoxy group improves membrane permeability and antimicrobial activity (MIC: 8 µg/mL against S. aureus) compared to the ethoxy variant (MIC: 32 µg/mL) .
  • Halogen substitution : Bromine and chlorine synergistically enhance DNA intercalation in cancer cells, whereas iodine analogs show stronger enzyme inhibition due to polarizable bonds .

Industrial and Synthetic Utility :

  • The target compound’s methoxy group enables straightforward functionalization (e.g., demethylation to hydroxyl derivatives), unlike fluorophenyl analogs requiring harsher conditions .
  • Ethoxy and tetrahydrofuran-oxy analogs are preferred in prodrug synthesis due to hydrolytic stability under physiological conditions .

Research Findings and Data

Table 2: Experimental Data for Selected Compounds

Property Target Compound 4-Fluorophenyl Analog 4-Ethoxyphenyl Analog
LogP 3.2 3.8 4.1
Aqueous Solubility (mg/mL) 0.12 0.07 0.05
Melting Point (°C) 145–147 152–154 138–140
IC₅₀ (Cancer Cell Line) 18 µM (MCF-7) 25 µM (MCF-7) 42 µM (MCF-7)
Antimicrobial Activity (MIC, µg/mL) 8 (S. aureus) 16 (S. aureus) 32 (S. aureus)

Data compiled from

Biological Activity

(5-Bromo-2-chlorophenyl)(4-methoxyphenyl)methanone , also known as a halogenated aryl ketone, is a compound with significant implications in medicinal chemistry and biological research. This compound is characterized by its unique structure, which includes bromine and chlorine substituents on one phenyl ring and a methoxy group on another. Its primary utility lies in its role as an intermediate in the synthesis of various pharmaceuticals, particularly sodium-glucose co-transporter 2 (SGLT2) inhibitors used for treating type 2 diabetes. This article delves into the biological activity of this compound, exploring its mechanisms, applications, and related research findings.

Structural Characteristics

  • Molecular Formula : C14H10BrClO2
  • Molecular Weight : 339.62 g/mol
  • Functional Groups : Aryl ketone, halogenated aromatic compound

Synthesis

The synthesis of this compound typically involves:

  • Friedel-Crafts Acylation : The reaction between 5-bromo-2-chlorobenzoyl chloride and 4-methoxybenzene using aluminum chloride as a catalyst in dichloromethane.
  • Oxidation and Reduction : Capable of undergoing oxidation to form carboxylic acids or reduction to yield alcohol derivatives.

The biological activity of this compound is primarily linked to its ability to act as an electrophile. It interacts with nucleophilic sites on various biological targets, potentially modulating enzyme activities or receptor interactions. This mechanism is crucial for understanding its therapeutic potential.

Case Studies

  • SGLT2 Inhibitors : Research has shown that derivatives of this compound can be synthesized to create effective SGLT2 inhibitors, which promote glucose excretion and manage blood sugar levels in diabetic patients.
  • Cytotoxicity Studies : Various studies have evaluated the cytotoxic effects of similar compounds against human cancer cell lines. For instance, compounds with comparable structures have demonstrated significant inhibition of tumor cell growth, particularly in breast cancer cell lines such as MCF-7 .
  • Molecular Docking Studies : Investigations into the binding affinities of this compound with specific protein targets have revealed potential interactions that could lead to therapeutic applications .

Medicinal Chemistry

The compound is utilized as a building block for synthesizing more complex organic molecules, particularly those aimed at developing new therapeutic agents. Its structure allows for modifications that can enhance biological activity or target specificity.

Industrial Applications

In addition to its pharmaceutical implications, this compound is employed in producing specialty chemicals and materials due to its unique chemical properties.

Chemical Reactions Analysis

Reduction Reactions

The ketone group undergoes reduction to form secondary alcohols under controlled conditions.

ReagentConditionsProductYieldSource
Sodium borohydride (NaBH₄)Ethanol, 0–25°C, 2–4 h(5-Bromo-2-chlorophenyl)(4-methoxyphenyl)methanol72–85%
Lithium aluminum hydride (LiAlH₄)Dry THF, reflux, 6 hSame as above88–92%

Mechanistic Insight : The reduction proceeds via nucleophilic attack on the carbonyl carbon, forming an alkoxide intermediate that is protonated to yield the alcohol .

Oxidation Reactions

The ketone can be oxidized to carboxylic acids under strong conditions.

ReagentConditionsProductYieldSource
KMnO₄ (aq)H₂SO₄, 100°C, 8 h5-Bromo-2-chlorobenzoic acid65%
CrO₃ in acetic acidReflux, 12 hQuinone derivatives40–50%

Key Finding : Oxidation with KMnO₄ selectively cleaves the methoxyphenyl ring, forming a benzoic acid derivative .

Nucleophilic Aromatic Substitution

The bromine and chlorine atoms participate in substitution reactions, particularly under catalytic conditions.

ReagentConditionsProductYieldSource
NaOMe, CuIDMF, 120°C, 24 hMethoxy-substituted derivative55%
KOtBu, Pd(PPh₃)₄Toluene, 80°C, 12 hAryl-coupled products60–75%

Notable Example : Suzuki-Miyaura coupling with aryl boronic acids replaces bromine with aryl groups, enabling access to biphenyl derivatives .

Friedel-Crafts Alkylation

The electron-rich 4-methoxyphenyl ring can undergo electrophilic substitution.

ReagentConditionsProductYieldSource
Isobutyl chloride, AlCl₃CH₂Cl₂, 0°C, 4 hAlkylated diphenylmethane78%

Application : This reaction is pivotal in synthesizing complex diarylmethanes for pharmaceutical intermediates .

Comparative Reactivity with Analogues

The methoxy group enhances electron density, altering reactivity compared to halogen-only analogues.

CompoundReduction Rate (vs. NaBH₄)Oxidation StabilitySubstitution Efficiency (Br)
(5-Bromo-2-chlorophenyl)(4-methoxyphenyl)methanone1.0 (reference)HighModerate
(5-Bromo-2-chlorophenyl)(4-fluorophenyl)methanone0.7LowHigh
(5-Bromo-2-chlorophenyl)(4-ethoxyphenyl)methanone1.2ModerateModerate

Insight : Methoxy’s electron-donating effect stabilizes intermediates in reduction but slows electrophilic substitution .

Industrial-Scale Reaction Optimization

Patents highlight scalable methods for key transformations:

  • Continuous Flow Reduction : Using LiAlH₄ in THF at 50°C achieves 95% conversion in 1 h, minimizing side products .
  • Solvent-Free Oxidation : CrO₃ in molten ionic liquids improves yield to 70% while reducing waste .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for (5-Bromo-2-chlorophenyl)(4-methoxyphenyl)methanone in academic settings?

Methodological Answer: The compound is typically synthesized via Friedel-Crafts acylation or cross-coupling reactions. For example:

  • Friedel-Crafts Acylation : React 5-bromo-2-chlorobenzoyl chloride with anisole (4-methoxyphenyl ether) in the presence of Lewis acids like AlCl₃. Monitor reaction progress via TLC and purify by recrystallization from ethanol .
  • Suzuki-Miyaura Coupling : Use a brominated/chlorinated benzophenone precursor with boronic acid derivatives under palladium catalysis. Optimize ligand choice (e.g., SPhos) and solvent (toluene/water) for improved yields .

Q. How can spectroscopic methods characterize this compound?

Methodological Answer:

  • NMR : Analyze 1H^1H and 13C^{13}C NMR spectra to confirm substitution patterns. The methoxy group (-OCH3\text{-OCH}_3) typically resonates at δ 3.8–4.0 ppm, while aromatic protons show splitting patterns consistent with para-substitution .
  • IR : Identify carbonyl stretching vibrations (νC=O\nu_{\text{C=O}}) near 1680–1700 cm1^{-1} and C-Br/C-Cl stretches at 550–650 cm1^{-1} .
  • X-ray Crystallography : Use SHELXL for refinement and WinGX/ORTEP for visualization. Geometric parameters (bond lengths/angles) should align with similar methanone derivatives (e.g., C=O bond ~1.21 Å) .

Q. What solvents are suitable for solubility and crystallization studies?

Methodological Answer: Polar aprotic solvents (DMF, DMSO) enhance solubility due to the compound’s aromatic and ketone moieties. For crystallization:

  • Use ethanol or methanol for slow evaporation.
  • Solvent polarity parameters (F(ϵ,n)F(\epsilon, n)) from solvatochromic studies (Table 2 in ) guide solvent selection to maximize crystal quality.

Advanced Research Questions

Q. How do ground-state (μg\mu_gμg​) and excited-state (μe\mu_eμe​) dipole moments differ, and what methodologies quantify this?

Methodological Answer:

  • Ground State : Measure μg\mu_g via dielectric constant measurements in non-polar solvents (e.g., cyclohexane).
  • Excited State : Use solvatochromic shifts (e.g., Lippert-Mataga equation) with fluorescence spectra in solvents of varying polarity. For this compound, μe\mu_e is typically 1.5–2× higher than μg\mu_g due to charge redistribution upon excitation .
  • Computational Validation : Compare experimental data with DFT calculations (B3LYP/6-31G*) to resolve discrepancies in dipole moment trends .

Q. How can crystallographic data resolve structural ambiguities in substituted methanones?

Methodological Answer:

  • Data Collection : Use Mo-Kα radiation (λ=0.71073\lambda = 0.71073 Å) for high-resolution data. Refine with SHELXL-2018, ensuring R-factor < 5% .
  • Twinning Analysis : For crystals with pseudo-symmetry, employ PLATON’s TWIN law to detect twinning and refine using HKLF5 format .
  • Validation : Check CIF files with checkCIF/PLATON to identify outliers in bond angles/distances (e.g., C-Br bond ~1.89 Å) .

Q. How to address contradictions in synthetic yield data across studies?

Methodological Answer:

  • Reaction Optimization : Use Design of Experiments (DoE) to assess variables (temperature, catalyst loading). For example, Pd(OAc)₂ vs. Pd(dppf)Cl₂ may alter Suzuki coupling yields by 15–20% .
  • Purity Analysis : Compare HPLC profiles (C18 column, acetonitrile/water mobile phase) to identify byproducts (e.g., dehalogenated derivatives) affecting yield .

Properties

IUPAC Name

(5-bromo-2-chlorophenyl)-(4-methoxyphenyl)methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H10BrClO2/c1-18-11-5-2-9(3-6-11)14(17)12-8-10(15)4-7-13(12)16/h2-8H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NIEQZZXEZYUFMQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C(=O)C2=C(C=CC(=C2)Br)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H10BrClO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10624872
Record name (5-Bromo-2-chlorophenyl)(4-methoxyphenyl)methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10624872
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

325.58 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

333361-49-2
Record name (5-Bromo-2-chlorophenyl)(4-methoxyphenyl)methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10624872
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

38.3 mL oxalyl chloride and 0.8 mL dimethylformamide are added to a mixture of 100 g 5-bromo-2-chloro-benzoic acid in 500 mL dichloromethane. The reaction mixture is stirred for 14 h, then filtered and separated from all volatile constituents in a rotary evaporator. The residue is dissolved in 150 mL dichloromethane, the resultant solution is cooled to −5° C., and 46.5 g anisole are added. Then 51.5 g aluminum trichloride are added batchwise so that the temperature does not exceed 5° C. The solution is stirred for 1 h at 1 to 5° C. and then poured onto crushed ice. The organic phase is separated off, and the aqueous phase is extracted with dichloromethane. The combined organic phases are washed with 1 M hydrochloric acid, twice with 1 M sodium hydroxide solution and with brine. Then the organic phase is dried over sodium sulfate, the solvent is removed and the residue is recrystallized from ethanol.
Quantity
38.3 mL
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reactant
Reaction Step One
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0.8 mL
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reactant
Reaction Step One
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100 g
Type
reactant
Reaction Step One
Quantity
500 mL
Type
solvent
Reaction Step One

Synthesis routes and methods II

Procedure details

To a stirred suspension of commercial 5-bromo-2-chlorobenzoic acid (506 mg, 2.12 mmol) in 10 mL of CH2Cl2 containing oxalyl chloride (2.4 mmol) was added 2 drops of DMF. Once the vigorous evolution of gas ceased, the reaction was stirred 1.5 hr prior to removal of the volatiles using a rotary evaporator. After dissolving the crude 5-bromo-2-chlorobenzoyl chloride in 8 ml of CS2, the stirred mixture was cooled to 4° prior to adding anisole (240 mg, 2.12 mmol) followed by AlCl3 (566 mg, 4.25 mmol). The reaction, after warming to 20° over 1 hr, was stirred for 20 hr prior to quenching with 1N HCl. Subsequently, the suspension was diluted with 50 ml H2O and stirred until all solids were in solution. The mixture was extracted 3× with EtOAc. The combined organic extracts were washed 1× with 1N HCl, H2O, aq NaHCO3, and brine prior to drying over Na2SO4. After removal of the volatiles, the residue was chromatographed on silica gel using 15% EtOAc/hexane to elute 450 mg of 5-bromo-2-chloro-4′-methoxybenzophenone.
Quantity
506 mg
Type
reactant
Reaction Step One
Quantity
10 mL
Type
solvent
Reaction Step One
Quantity
2.4 mmol
Type
reactant
Reaction Step Two
Quantity
240 mg
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reactant
Reaction Step Three
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Quantity
566 mg
Type
reactant
Reaction Step Four
Name
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step Five

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